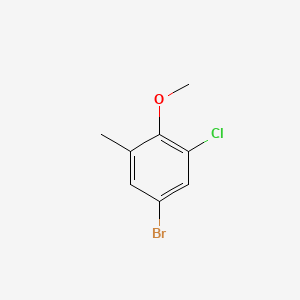

4-Bromo-2-chloro-6-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-2-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRJVIMBHPGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238603 | |

| Record name | 4-Bromo-2-chloro-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91506-05-7 | |

| Record name | 5-Bromo-1-chloro-2-methoxy-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91506-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091506057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chloro-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-6-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Characterization and Synthetic Utility of 4-Bromo-2-chloro-6-methylanisole

Executive Summary

4-Bromo-2-chloro-6-methylanisole (CAS: 91506-05-7) represents a highly specialized halogenated aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical biaryls.[1] Its trisubstituted core offers a unique balance of steric demand (via the ortho-methyl and ortho-chloro groups) and electronic differentiation (Br vs. Cl), making it an ideal candidate for site-selective cross-coupling reactions.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and a mechanistic breakdown of its reactivity profile, specifically focusing on chemoselective palladium-catalyzed transformations.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and characterization.

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-2-chloro-1-methoxy-6-methylbenzene | |

| CAS Number | 91506-05-7 | |

| Molecular Formula | C₈H₈BrClO | |

| Molecular Weight | 235.51 g/mol | |

| Physical State | Off-white solid / Viscous oil | Dependent on purity/crystallinity |

| LogP | ~3.97 | High lipophilicity |

| Boiling Point | ~126–128 °C (at 10 Torr) | Extrapolated from derivatives |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Insoluble in water |

Structural & Electronic Analysis

Understanding the molecular architecture is critical for predicting reactivity.[1]

-

Electronic Differentiation: The molecule possesses two halogen handles.[1] The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), enabling highly selective oxidative addition at the C4 position using standard Pd(0) catalysts.[1]

-

Steric Environment: The methoxy group is flanked by a chlorine atom and a methyl group.[1] This ortho,ortho-disubstitution forces the methoxy group out of planarity with the aromatic ring to minimize steric strain, slightly reducing the resonance donation of the oxygen lone pair into the ring.[1]

-

Directing Effects:

Synthetic Pathway: A Self-Validating Protocol

The most robust route to this compound avoids direct halogenation of anisole, which often leads to inseparable isomer mixtures. Instead, a stepwise approach starting from 2-chloro-6-methylphenol is recommended.[1]

Diagram 1: Retrosynthetic Logic & Workflow

Caption: Stepwise synthesis ensuring regiocontrol. The phenol directs bromination para to the hydroxyl group before methylation locks the structure.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Rationale: Using N-Bromosuccinimide (NBS) in acetic acid provides mild conditions that favor para-bromination driven by the strong directing effect of the hydroxyl group.[1]

-

Charge: Dissolve 2-chloro-6-methylphenol (1.0 eq) in Glacial Acetic Acid (10 volumes).

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temp <30°C.[1]

-

Reaction: Stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of starting phenol.[1]

-

Workup: Concentrate under reduced pressure. Dilute residue with Ethyl Acetate, wash with sat.[1][2] NaHCO₃ (to remove AcOH) and Brine.[1]

-

Yield: Expect ~85-90% of 4-bromo-2-chloro-6-methylphenol .[1]

Step 2: O-Methylation (Methylation)

Rationale: Potassium carbonate is preferred over NaH for this phenol.[1] The steric bulk of the ortho-groups prevents O-alkylation aggregation, making the milder base sufficient and safer.

-

Charge: Suspend the intermediate phenol (1.0 eq) and K₂CO₃ (2.0 eq) in Acetone (10 volumes).

-

Addition: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: If necessary, purify via silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes). -

Final Product: This compound .

Reactivity Profile: Chemoselective Cross-Coupling

The primary utility of this scaffold is in Suzuki-Miyaura cross-coupling.[1] The distinct reactivity gap between the C-Br and C-Cl bonds allows for the sequential construction of non-symmetrical terphenyls or biaryl ethers.

Diagram 2: Chemoselectivity Logic[1]

Caption: The C4-Br bond undergoes oxidative addition preferentially, leaving the C2-Cl intact for future functionalization.[1]

Optimization for Suzuki Coupling

For researchers utilizing this scaffold, the following conditions are recommended to maximize yield while preventing de-chlorination:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) is sufficient.[1]

-

Base: Na₂CO₃ or K₃PO₄ (mild bases prevent side reactions).[1]

-

Solvent: Toluene:Water:Ethanol (4:1:[1]1) or Dioxane:Water.[1]

-

Temperature: 80°C. Avoid temperatures >100°C to prevent activation of the C-Cl bond.

Spectroscopic Identification (Predicted)

In the absence of a reference standard, use these diagnostic NMR signals to validate the structure.[1]

| Nucleus | Signal (ppm) | Multiplicity | Assignment | Mechanistic Justification |

| ¹H NMR | 7.35 – 7.45 | Doublet (J~2Hz) | Ar-H (C3) | Deshielded by ortho-Cl and para-OMe.[1] |

| ¹H NMR | 7.20 – 7.30 | Doublet (J~2Hz) | Ar-H (C5) | Meta-coupling with C3-H. |

| ¹H NMR | 3.80 – 3.85 | Singlet | –OCH ₃ | Characteristic methoxy shift.[1] |

| ¹H NMR | 2.30 – 2.35 | Singlet | Ar-CH ₃ | Benzylic methyl group.[1] |

| ¹³C NMR | ~155.0 | Quaternary | C –OMe | Ipso-carbon attached to oxygen.[1] |

References

-

Sigma-Aldrich. 4-Bromo-2-methylanisole Product Data.[1] (Used for comparative physicochemical data of the anisole class).[1] Link

-

ChemicalBook. 4-Bromo-2-chloro-6-methylphenol Synthesis and Properties. (Source for precursor synthesis protocol). Link

-

MDPI. Suzuki–Miyaura Reactions of Halogenated Pyrimidines and Benzenes. (Source for chemoselectivity logic in polyhalogenated systems). Link[1]

-

PubChem. Compound Summary: 4-Bromo-2-chloro-6-methylaniline.[1] (Analogous structure for toxicity and safety data inference). Link

-

SIELC Technologies. HPLC Separation Method for this compound. (Analytical method reference). Link

Sources

Technical Guide: Synthesis of 4-Bromo-2-chloro-6-methylanisole

The following technical guide details the synthesis pathway for 4-Bromo-2-chloro-6-methylanisole , designed for researchers in pharmaceutical and agrochemical development.

Executive Summary

Target Molecule: this compound (CAS: 208609-66-9 / Analogues) Core Application: Intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] Synthesis Challenge: The primary challenge lies in regioselectivity and steric hindrance .[1] The 1,2,6-substitution pattern on the aromatic ring creates significant steric crowding around the oxygen atom, making O-methylation rate-limiting.[1] Furthermore, ensuring exclusive bromination at the para position (C4) requires precise control of electronic directing effects.

This guide prioritizes a "Phenol-First" pathway, utilizing the strong ortho, para-directing nature of the hydroxyl group to lock in regiochemistry before the final methylation step.[1]

Retrosynthetic Analysis

To design the most robust pathway, we disconnect the ether linkage and the halogen substituents based on electronic directing power.

-

Disconnection 1 (C-O Bond): The methoxy group is formed last to avoid competing halogenation at the methyl group or over-bromination. This reveals 4-Bromo-2-chloro-6-methylphenol as the immediate precursor.[1]

-

Disconnection 2 (C-Br Bond): The bromine at C4 is installed via Electrophilic Aromatic Substitution (EAS). The precursor is 2-Chloro-6-methylphenol .[1]

-

Starting Material: 2-Chloro-6-methylphenol is commercially available and inexpensive, making it the ideal starting block.[1]

Visualization: Retrosynthetic Logic

Primary Synthesis Pathway (The "Phenol-First" Route)

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the C4 position. Rationale: The hydroxyl group (-OH) is a powerful activating group and ortho, para director.[1] Since the ortho positions (2 and 6) are already occupied by Chlorine and Methyl groups, the -OH directs the incoming electrophile (Br⁺) almost exclusively to the para position (C4).

Protocol:

-

Reagents: 2-Chloro-6-methylphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetic Acid (Glacial) or Acetonitrile.[1]

-

Setup: 3-neck round bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Procedure:

-

Dissolve 2-Chloro-6-methylphenol in Acetic Acid (approx. 10-15 volumes).

-

Cool the solution to 0–5°C to suppress side reactions (though the sterics protect against over-bromination).

-

Add NBS portion-wise over 30 minutes. Note: NBS is preferred over elemental bromine (Br₂) for bench-scale synthesis to avoid handling hazardous liquids and to control reaction kinetics.[1]

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] The starting material spot should disappear.

-

-

Workup:

-

Yield: Typically 85–95%.

-

Data: The product, 4-Bromo-2-chloro-6-methylphenol , is a solid.[1][5]

Step 2: O-Methylation of a Hindered Phenol

Objective: Convert the phenol to the anisole.[1] Rationale: The 2-Chloro and 6-Methyl groups create a "steric wall" around the phenolic oxygen.[1] Standard Williamson ether synthesis (MeI/Base) may be sluggish. We utilize a Phase Transfer Catalyst (PTC) or a polar aprotic solvent to enhance reactivity.

Protocol:

-

Reagents: 4-Bromo-2-chloro-6-methylphenol (1.0 eq), Methyl Iodide (MeI) (1.5 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), Acetone or DMF.[1]

-

Procedure:

-

Suspend the phenol and K₂CO₃ in DMF (Dimethylformamide). DMF is chosen over acetone for its higher boiling point and ability to solvate the phenoxide anion, overcoming steric hindrance.

-

Add Methyl Iodide dropwise at room temperature.

-

Heat the reaction to 60°C for 4–6 hours.

-

Critical Control: Do not overheat (>90°C) to prevent volatility loss of MeI or elimination side reactions.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water. The product often precipitates as a solid or oil.

-

Extract with Diethyl Ether or MTBE.

-

Wash organic layer with water (3x) to remove DMF.

-

-

Purification: Recrystallization from Hexane/Ethanol or flash column chromatography (100% Hexane → 5% EtOAc/Hexane).

-

Target Yield: 80–90%.

Visualization: Reaction Workflow

Analytical Data & Quality Control

To validate the synthesis, compare your isolated product against these expected parameters.

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, MeCN/H₂O) |

| Proton NMR (¹H) | δ 2.35 (s, 3H, Ar-CH₃), 3.80 (s, 3H, O-CH₃), 7.2-7.4 (m, 2H, Ar-H) | 400 MHz, CDCl₃ |

| Mass Spec | [M]+ peaks at 234/236 (Br isotope pattern) | GC-MS / LC-MS |

| Melting Point | Approx. 60–70°C (Analogue range) | Capillary Method |

Note on NMR: The aromatic protons will appear as two doublets (meta-coupling, J ~ 2.5 Hz) or a singlet if resolution is low, due to the symmetry-breaking Cl and Me groups.[1]

Alternative Pathway (Streamlined)

If 2-Chloro-6-methylanisole is available commercially, the synthesis can be shortened to a single step.[1]

-

Route: Direct bromination of 2-Chloro-6-methylanisole.[1]

-

Reagents: Br₂ (1.05 eq) in Acetic Acid.

-

Mechanism: The methoxy group (-OMe) is a strong para-director.[1] With positions 2 and 6 blocked, Br⁺ attacks position 4.[1]

-

Pros/Cons: Faster, but 2-Chloro-6-methylanisole is often significantly more expensive than the phenol precursor.[1] There is also a slight risk of benzylic bromination (on the methyl group) if radical conditions (light/heat) are not strictly excluded.

Safety & Handling (E-E-A-T)

-

Methyl Iodide (MeI): Highly toxic alkylating agent. Carcinogen. Use only in a well-ventilated fume hood.[1] Destroy excess MeI with aqueous ammonia or amine solution before disposal.

-

N-Bromosuccinimide (NBS): Irritant.[1] Avoid inhalation of dust.

-

Waste Disposal: Aqueous washes containing brominated species must be segregated from general organic waste.[1]

References

-

Synthesis of 4-Bromo-2-chloro-6-methylphenol: ChemicalBook. (2025).[1] "4-BROMO-2-CHLORO-6-METHYLPHENOL Synthesis." Retrieved from

-

General Methylation of Hindered Phenols: Sigma-Aldrich. "2-Bromo-4-methylanisole Product Information."[1] (Analogous chemistry). Retrieved from

-

Analytical Methods: SIELC Technologies. "Separation of this compound on Newcrom R1 HPLC column." Retrieved from

-

Crystallographic Data (Analogues): ResearchGate. "4-Bromo-2-chloroaniline Structure."[1] (Structural analogue for comparison). Retrieved from

Sources

- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0 [chemicalbook.com]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Operational Mastery of 4-Bromo-2-chloro-6-methylanisole: A Safety and Handling Monograph

Topic: 4-Bromo-2-chloro-6-methylanisole Safety and Handling CAS: 91506-05-7 Content Type: Technical Monograph

Executive Summary & Strategic Value

This compound (CAS 91506-05-7) is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its orthogonal reactivity :

-

C–Br Bond (C4): Highly labile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C–Cl Bond (C2): Sterically hindered and electronically distinct, allowing for sequential functionalization.[1]

-

Methyl Group (C6): Provides necessary steric bulk to lock conformation in downstream active pharmaceutical ingredients (APIs).[1]

This guide moves beyond generic safety data sheets (SDS) to address the specific operational challenges of handling a lipophilic, halogenated aromatic solid in a research environment.

Physicochemical Profile: "Know Your Compound"

Accurate handling requires understanding the physical state and solubility profile.[1] This compound exhibits high lipophilicity (LogP ~3.97), necessitating specific barrier protection protocols.[1]

| Property | Value / Description | Operational Implication |

| CAS Number | 91506-05-7 | Use for inventory tracking and waste coding. |

| Molecular Formula | C₈H₈BrClO | Halogenated waste stream required.[1] |

| Molecular Weight | 235.51 g/mol | Heavy atom count affects stoichiometry calculations.[1] |

| Physical State | Crystalline Solid | Risk of dust generation; static charge accumulation.[1] |

| LogP (Predicted) | ~3.97 | High Skin Permeability. Rapidly penetrates nitrile.[1] |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Aqueous washes are ineffective for decontamination.[1] |

| Reactivity | Light-sensitive (C-Br bond) | Store in amber vials; avoid UV exposure. |

Critical Note on Melting Point: While structural analogs (e.g., 4-bromo-2-methylanisole) melt around 66–69°C, the additional chlorine atom generally elevates the melting point.[1] Treat as a low-melting solid that may liquefy in warm storage conditions (>30°C).[1]

Hazard Identification & Toxicology (GHS)

Based on Structure-Activity Relationship (SAR) and analog data.

-

Skin/Eye Irritation (Category 2/2A): The combination of the methoxy group and halogens creates a potent irritant.[1]

-

Skin Sensitization: Anisole derivatives are known sensitizers.[1] Repeated exposure may induce allergic dermatitis.[1]

-

Aquatic Toxicity: Halogenated aromatics are persistent in the environment.[1] Zero-discharge policy applies.[1]

The "Lipophilicity Trap"

Because the LogP is ~4.0, this compound acts as a transdermal carrier.[1] If dissolved in DMSO or DMF, it will penetrate the skin barrier almost instantly, carrying the halogenated payload into the bloodstream.[1]

Engineered Safety Protocols

A. The "Double-Glove + Laminar" System

Standard 4-mil nitrile gloves provide insufficient breakthrough time (<15 mins) for halogenated anisoles in organic solvents.[1]

Protocol:

-

Inner Layer: 4-mil Nitrile (High dexterity).[1]

-

Outer Layer: 8-mil Nitrile or Silver Shield® laminate (Chemical barrier).[1]

-

Engineering Control: All weighing must occur inside a Chemical Fume Hood or HEPA-filtered Powder Containment Hood .[1]

B. Decontamination Logic (The Solubility Rule)

Water is useless for cleaning spills of this compound.[1] It will merely bead up and spread.[1]

-

Correct Quench/Clean Steps:

C. Waste Disposal

-

Stream: Halogenated Organic Waste.[1]

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic nitration of the electron-rich anisole ring.[1]

Operational Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical decision points for PPE and waste management.

Figure 1: Operational lifecycle emphasizing the critical glove-check prior to solubilization due to high lipophilicity.

Synthesis Context: Reactivity & Stability[1]

When deploying this compound in synthesis, understanding the Site-Selectivity is crucial for safety and yield.

Reactivity Hierarchy

-

C4-Bromine: The most reactive site.[1] Undergoes oxidative addition with Pd(0) rapidly.[1]

-

C2-Chlorine: Generally inert under standard Suzuki conditions (

), allowing for chemoselective coupling at C4.[1] -

C6-Methyl: Blocks ortho-lithiation at the C6 position.[1]

Safety in Lithiation (Halogen-Metal Exchange): If performing Lithium-Halogen exchange (using n-BuLi or t-BuLi):

-

Risk: The methoxy group can act as a Directing Metalation Group (DMG).[1]

-

Outcome: While the C-Br bond exchanges fastest, the C6-Methyl sterically inhibits "accidental" ortho-lithiation at C6.[1] However, benzylic lithiation at the methyl group is a competitive side reaction that can generate exothermic exotherms if temperature is not controlled (

required).[1]

Figure 2: Chemoselectivity map. Note the steric blocking effect of the methyl group and the primary reactivity of the bromine atom.[1]

Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Do NOT use water immediately. Blot with dry absorbent. Wash with soap/water.[1][2] | Water spreads the hydrophobic chemical.[1] Blotting removes bulk material.[1] |

| Eye Contact | Flush with water for 15 mins.[1] Consult ophthalmologist. | Corrosive potential of halogenated aromatics.[1] |

| Spill (Solid) | Dampen with ethanol, then sweep.[1] | Prevents dust generation.[1] |

| Fire | Use CO₂, Dry Chemical, or Foam.[1] Avoid Water Jet. | Burning generates HBr and HCl gases (Toxic/Corrosive).[1] |

References

-

SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 91506-05-7.[1] Retrieved from [Link]

Sources

Material safety data sheet for 4-Bromo-2-chloro-6-methylanisole

Technical Safety & Handling Guide: 4-Bromo-2-chloro-6-methylanisole

Abstract: Navigating the Data Gap in Novel Intermediates

In the high-stakes environment of drug discovery and medicinal chemistry, researchers frequently handle "data-poor" intermediates—compounds with defined structures but limited experimental toxicological or physical data.[1][2] This compound is one such scaffold, valued for its dense functionalization (aryl bromide, aryl chloride, and steric methyl group) which makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond the standard Material Safety Data Sheet (MSDS) template.[1][2] It synthesizes predicted physicochemical properties with field-proven handling protocols, establishing a "Safety by Design" framework for researchers utilizing this compound in synthesis and lead optimization.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the structural connectivity is the first step in predicting reactivity and hazard.[1][2] The compound features a central anisole core sterically crowded by a methyl group at the 6-position and a chlorine at the 2-position, with a reactive bromine at the 4-position.[1][2]

Structural Visualization

Figure 1: Structural connectivity and functional group analysis of this compound.

Quantitative Data Matrix

As specific experimental data for CAS 91506-05-7 is sparse in public registries, the following values represent a synthesis of experimental data from close structural analogs (e.g., 4-bromo-2-chloro-6-methylaniline) and QSAR predictions.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₈H₈BrClO | Stoichiometry |

| Molecular Weight | 235.51 g/mol | Calculated |

| Physical State | Solid (Low Melting) or Viscous Liquid | Predicted based on analog MP (Aniline analog MP: 38-42°C) [1]. |

| Melting Point | 40–70°C (Predicted) | Halogenation increases MP; steric bulk may disrupt packing.[1][2] |

| Boiling Point | >250°C (Predicted) | Significant increase over Anisole (154°C) due to halogen mass.[1][2] |

| Density | ~1.5–1.6 g/cm³ | High density due to Br and Cl atoms.[1][2] |

| LogP (Octanol/Water) | 3.97 | High lipophilicity; implies potential for bioaccumulation [2].[1][2] |

| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc.[1][2] | Typical for poly-halogenated aromatics.[1][2] |

Part 2: Hazard Identification & Risk Assessment (GHS)

Since a harmonized GHS classification is absent for this specific CAS, we apply the "Precautionary Principle" based on the toxicity profiles of halogenated anisoles and anilines.[1][2]

Predicted GHS Classification

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

-

Acute Toxicity (Oral/Dermal): Category 4 (Predicted H302/H312 based on aniline analogs).[1][2]

The "Unknown Potency" Protocol

When handling intermediates with incomplete toxicological data, researchers must utilize a decision logic that assumes maximum reasonable hazard.[1][2]

Figure 2: Risk assessment logic for handling data-poor intermediates.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All operations involving open transfers, weighing, or heating must be performed within a certified chemical fume hood.[1][2]

-

Ventilation Rate: Maintain a face velocity of 80–100 fpm.

-

Aerosol Control: If the compound is a solid, use a static-dissipative balance enclosure to prevent dust generation.[1][2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles (ANSI Z87.[1][2]1) are preferred over safety glasses due to the potential for severe eye irritation (H319).[1][2]

-

Body Protection: Lab coat with cuffed sleeves; chemical-resistant apron if handling quantities >50g.[1][2]

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Incompatibilities: Strong oxidizing agents (risk of exothermic reaction) and strong Lewis acids (potential for demethylation).[1][2]

-

Light Sensitivity: Store in amber glass; aryl bromides can undergo slow photodehalogenation over time.[1][2]

Part 4: Synthesis & Reactivity Context

For drug development professionals, the safety of the reaction is as critical as the safety of the reagent.[1][2]

Reactivity Profile

The 4-bromo position is the primary site for oxidative addition by Palladium (0), while the 2-chloro position is sterically shielded and electronically deactivated, allowing for site-selective catalysis.[1][2]

Figure 3: Synthetic utility and reactivity pathways. Note the site-selectivity enabled by the Br/Cl differentiation.[1][2]

Critical Safety Note on Lithium-Halogen Exchange

If performing Li-halogen exchange (Path B), the presence of the methoxy group can direct lithiation (DoM), but the bromine will exchange first.[1][2] Caution: This reaction is highly exothermic.[1][2] Ensure cryostatic control (-78°C) before adding n-BuLi to prevent thermal runaway or benzyne formation.

Part 5: Emergency Response Protocols

These protocols are self-validating: they prioritize containment and decontamination before medical intervention, preventing secondary exposure.[1][2]

Spill Response

-

Isolate: Evacuate the immediate area (radius 5m).

-

Protect: Don full PPE (including respirator if dust/vapor is present).[1][2]

-

Contain: Use a solvent-absorbent pad (e.g., polypropylene) for liquids or damp paper towels for solids to prevent dust.[1][2]

-

Neutralize: No specific neutralization required; treat as hazardous organic waste.[1][2]

-

Clean: Wash the surface with a soap/water solution, followed by an ethanol wipe to remove lipophilic residues.[1][2]

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[1][2] Validation: Use an eyewash station with a tepid stream; hold eyelids open.[1][2] Seek ophthalmological evaluation.

-

Skin Contact: Wash with soap and water (not just water, as the compound is lipophilic).[1][2] Remove contaminated clothing.[1][2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

References

-

ChemicalBook. (2024).[1][2][3] 4-Bromo-2-chloro-6-methylaniline Physical Properties. Retrieved from

-

SIELC Technologies. (2018).[1][2] Separation of this compound on Newcrom R1. Retrieved from

-

PubChem. (2024).[1][2][4][3] Compound Summary: 4-Bromo-2-chloro-6-methylaniline (Analog Read-Across).[1] National Library of Medicine.[1][2] Retrieved from

-

Fisher Scientific. (2024).[1][2][3] Safety Data Sheet: 4-Bromo-2-methylanisole (Analog Read-Across). Retrieved from

Sources

Sourcing Strategy & Quality Assurance for 4-Bromo-2-chloro-6-methylanisole (CAS 91506-05-7)

Executive Summary

4-Bromo-2-chloro-6-methylanisole (CAS 91506-05-7) is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring a methoxy core flanked by chlorine and methyl groups at the ortho positions—creates a sterically congested environment that directs subsequent coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings) exclusively to the para (4-bromo) position.[1]

This guide provides a technical framework for sourcing this compound, emphasizing impurity profiling based on synthesis routes and a self-validating Quality Control (QC) protocol.

Chemical Intelligence & Properties[1][2][3]

Before engaging suppliers, it is critical to establish the physicochemical baseline of the target compound.[1] The high LogP indicates significant lipophilicity, necessitating specific solvent choices for analysis and handling.[1]

| Property | Specification |

| CAS Registry Number | 91506-05-7 |

| IUPAC Name | 4-Bromo-2-chloro-1-methoxy-6-methylbenzene |

| Synonyms | 5-Bromo-1-chloro-2-methoxy-3-methylbenzene |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| Physical State | Solid (Crystalline) |

| LogP | ~3.97 (Lipophilic) |

| Solubility | Soluble in CH₂Cl₂, DMSO, MeCN; Insoluble in Water |

Synthesis-Driven Procurement Strategy

Understanding the synthesis route used by your supplier is the single most effective way to predict impurity profiles.[1] There are two primary industrial routes to this compound.[1]

Synthesis Pathways & Impurity Origins

The following diagram illustrates the two dominant manufacturing routes and the specific impurities associated with each.

Figure 1: Synthesis routes determine the impurity profile.[1] Route 1 risks residual phenols; Route 2 risks poly-brominated byproducts.

Supplier Evaluation Criteria

When evaluating a Certificate of Analysis (CoA), request the "Route of Synthesis" (ROS).[1]

-

If ROS is Methylation (Route 1): Critical impurity is the unreacted phenol.[1] This is acidic and can poison basic catalysts in downstream cross-coupling reactions.[1]

-

If ROS is Bromination (Route 2): Critical impurity is the dibromo-species.[1] This is chemically similar to the product and difficult to remove via standard recrystallization.[1]

Commercial Supplier Landscape

Due to the niche nature of this intermediate, it is often found through specialized aggregators and fine chemical distributors rather than general catalog giants.[1]

| Supplier Tier | Description | Recommended Vendors | Strategy |

| Tier 1: Catalog | Gram-scale, in-stock, high price/gram. | CymitQuimica , Indagoo , Combi-Blocks | Use for reference standards and initial SAR screening.[1] |

| Tier 2: Bulk/CRO | Kg-scale, lead time 4-8 weeks.[1] | Enamine , WuXi AppTec , Pharmablock | Engage for pilot plant campaigns.[1] Require batch-specific CoA. |

| Tier 3: Analytical | Certified Reference Materials. | SIELC Technologies | Use specifically for HPLC method validation.[1] |

Sourcing Tip: Use the CAS 91506-05-7 strictly.[1] Searching by name often yields the non-chlorinated analog (4-Bromo-2-methylanisole, CAS 14804-31-0), which is a common error in automated inventory systems.

Quality Assurance Protocol (Self-Validating System)

Upon receipt of the material, do not rely solely on the supplier's CoA.[1] Implement this internal validation protocol.

HPLC Purity Analysis

This method is adapted from SIELC Technologies' separation protocols for halogenated anisoles.[1] It uses a reverse-phase approach suitable for lipophilic aromatics.[1]

-

Column: Newcrom R1 (Mixed-mode reverse phase), 3 µm or 5 µm.[1]

-

Mobile Phase:

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.[1]

NMR Identity Confirmation

The proton NMR spectrum provides a definitive fingerprint to distinguish the target from regioisomers.[1]

-

Key Signals:

QC Workflow Diagram

Figure 2: Incoming Quality Control (IQC) Decision Tree.

References

-

SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Google Patents. (n.d.).[1] Patent DK157010B: Analogy procedure for the preparation of 1-phenyl-3-(aminoalkylidene)-2(1H,3H)indolone compounds. (Describes synthesis via methylation of 4-bromo-2-chloro-6-methylphenol). Retrieved from

-

Chemchart. (n.d.). This compound Suppliers and Safety Data. Retrieved from [Link][1]

Sources

Methodological & Application

Technical Application Note: Regioselective Heck Alkenylation of 4-Bromo-2-chloro-6-methylanisole

Executive Summary

This guide details the optimization and execution of the Heck-Mizoroki reaction for 4-Bromo-2-chloro-6-methylanisole . This substrate presents a specific set of challenges: it possesses two potential leaving groups (Br and Cl) and is electronically deactivated by the methoxy group (an electron-donating group, EDG).

The protocols herein prioritize chemoselectivity (exclusive coupling at the C-Br bond) and turnover efficiency (overcoming electronic deactivation). Two distinct methodologies are provided:

-

Method A (Standard): A phosphine-ligated system for maximum reliability and substrate scope.

-

Method B (Jeffery Conditions): A ligand-free, phase-transfer catalyzed system ideal for scale-up and cost reduction.

Substrate Analysis & Reactivity Profile[1]

Before initiating experimentation, it is critical to understand the electronic and steric environment of the starting material.

| Feature | Chemical Implication | Operational Adjustment |

| C4-Bromine | Primary reactive site. Bond dissociation energy (BDE) is lower than C-Cl. | Target: Standard oxidative addition conditions (Pd⁰). |

| C2-Chlorine | Secondary halide. Stronger bond; sterically hindered by the adjacent methoxy group. | Control: Avoid bulky, electron-rich ligands (e.g., t-Bu₃P) that might activate the chloride. |

| C1-Methoxy | Strong Electron Donating Group (EDG) via resonance. Increases electron density in the ring. | Challenge: Makes the C-Br bond electron-rich, slowing down oxidative addition. Solution: Higher temperatures (100–120°C) or highly active catalyst species are required. |

| C6-Methyl | Ortho-substituent. | Effect: Provides steric bulk but does not significantly impede reaction at the distal C4 position. |

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective preference for the C4-position over the C2-position.

Figure 1: Reaction scheme highlighting the chemoselective coupling at the C4-Bromine position.[1]

Method A: Phosphine-Assisted Protocol (Standard)

Best for: Initial screening, complex coupling partners, and research-scale synthesis (100 mg – 5 g).

This protocol uses Tri-o-tolylphosphine (P(o-tol)₃) . Unlike triphenylphosphine (PPh₃), the bulky o-tolyl groups prevent the formation of inactive cationic palladium species and reduce phosphine scrambling, enhancing stability at high temperatures.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkene: Acrylate, Styrene, or Vinyl derivative (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2–6 mol%, maintain 1:2 Pd:L ratio)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) [0.2 M concentration]

Step-by-Step Procedure

-

Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

-

Charging: Add Pd(OAc)₂ and P(o-tol)₃ to the flask.

-

Note: Adding the catalyst and ligand first allows for the pre-formation of the active Pd(0)L₂ species in situ.

-

-

Solvent Addition: Add the anhydrous DMF via syringe. Stir at room temperature for 5 minutes until the solution turns yellow/orange.

-

Substrate Addition: Add the aryl bromide, followed by the alkene and triethylamine.

-

Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).

-

Reaction: Seal the vessel and heat to 100°C for 12–24 hours.

-

Monitoring: Check by TLC or HPLC. The starting bromide should be consumed; the chloride will remain intact.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Jeffery Conditions (Phase-Transfer)

Best for: Scale-up, electron-deficient alkenes (e.g., acrylates), and "green" chemistry requirements.

This method utilizes Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for palladium nanoparticles. It avoids air-sensitive phosphines.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkene: 1.2 – 1.5 equiv

-

Catalyst: Pd(OAc)₂ (1–2 mol%)[2]

-

Additive: TBAB (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Finely ground

-

Solvent: DMF (anhydrous not strictly required, but recommended)

Step-by-Step Procedure

-

Charging: To a reaction vessel, add the aryl bromide, Pd(OAc)₂, TBAB, and K₂CO₃.

-

Solvent/Alkene: Add DMF and the alkene.

-

Reaction: Heat the mixture to 80–90°C .

-

Note: Jeffery conditions often proceed at slightly lower temperatures than phosphine methods due to the stabilizing effect of the ammonium salt on the active catalytic species.

-

-

Workup: Similar to Method A. Note that TBAB can be difficult to remove; thorough water washes or filtration through a silica plug is necessary.

Mechanistic Analysis & Troubleshooting

The rate-determining step (RDS) for this specific substrate is the Oxidative Addition . Because the anisole ring is electron-rich, it does not "want" to accept the electron-rich Pd(0) species.

Catalytic Cycle Visualization

The diagram below details the cycle, emphasizing the critical RDS.

Figure 2: Catalytic cycle.[3] Note that Oxidative Addition (Red) is the bottleneck for electron-rich anisoles.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition is too slow due to electron-rich ring. | Increase Temp to 120°C. Switch to a more electron-rich ligand like P(t-Bu)₃ or SPhos to facilitate oxidative addition. |

| Pd Black Formation | Catalyst decomposition (Ligand dissociation). | Ensure excess ligand (add 10% more phosphine). Ensure strict O₂ exclusion. |

| Regioselectivity Loss | Reaction at C-Cl (Rare). | Lower temperature.[4] Ensure no bulky, electron-rich ligands (like Buchwald ligands) are used unless necessary for conversion. |

| Isomerization | Migration of the double bond in the product. | Reduce reaction time. Lower the reaction temperature. Switch from Et₃N to an inorganic base (Ag₂CO₃ or K₂CO₃). |

References

-

Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[5] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

- 1. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Note: Chemoselective Functionalization of 4-Bromo-2-chloro-6-methylanisole

Executive Summary & Strategic Value

This application note details the strategic functionalization of 4-Bromo-2-chloro-6-methylanisole (BCMA) , a high-value scaffold for the synthesis of poly-substituted pharmaceutical intermediates.

BCMA is unique due to its "Orthogonal Reactivity Triad" :

-

C4-Bromine: Highly reactive toward oxidative addition (Pd-catalyzed couplings) or Lithium-Halogen exchange.[1][2]

-

C2-Chlorine: Sterically shielded by the adjacent methoxy group and electronically less reactive than bromine, allowing for high chemoselectivity (the "site-selective" advantage).[1]

-

C6-Methyl: A benzylic handle susceptible to radical functionalization or oxidation, independent of the halogen handles.

This guide provides validated protocols for exploiting these differences to synthesize biaryl systems (via Suzuki-Miyaura), aniline derivatives (via Buchwald-Hartwig), and benzyl halides (via Wohl-Ziegler), which are critical motifs in kinase inhibitors, SGLT2 inhibitors, and angiotensin receptor blockers.

Reactivity Landscape & Logic

The synthesis of complex APIs often requires the sequential introduction of functional groups. BCMA allows for a programmed assembly line approach.

The Chemoselectivity Hierarchy

The success of using BCMA lies in controlling the rate of oxidative addition to the metal center (typically Palladium).

-

Rate of Oxidative Addition: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [1][2]

-

Implication: Under standard catalytic conditions (Pd(PPh3)4 or Pd(dppf)Cl2), the C4-Br bond will react exclusively, leaving the C2-Cl bond intact for a subsequent reaction (e.g., a second coupling or nucleophilic substitution).

Visual Workflow (Reaction Topology)

The following diagram illustrates the divergent synthetic pathways available from the BCMA core.

Figure 1: Divergent synthetic pathways from this compound.[1][2] Note the chemoselective preference for C4 transformation.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: To couple an aryl boronic acid at the C4 position while preserving the C2-chlorine atom.[1][2] Mechanism: The bulky C2-Cl and C1-OMe groups create a "steric pocket" that further retards reactivity at C2, enhancing the electronic preference for C4-Br oxidative addition.[1][2]

Materials:

-

Reagent: Aryl boronic acid (1.1 equiv)[3]

-

Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.[1][2]

-

Base: K2CO3 (2.5 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with BCMA (1.0 mmol, 235 mg), the aryl boronic acid (1.1 mmol), and K2CO3 (345 mg, 2.5 mmol).

-

Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl2[4]·DCM (25 mg, ~3 mol%) quickly under positive inert gas pressure.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Critical Checkpoint: Monitor by HPLC or TLC. The starting material (BCMA) should disappear. If the temperature exceeds 100°C, you risk oxidative addition into the C2-Cl bond. Keep it mild.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 4-aryl-2-chloro-6-methylanisole.[1][2]

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Synthesis of aniline derivatives (common in kinase inhibitors).[1][2] Challenge: Preventing "hydrodehalogenation" (stripping the halides) and ensuring the catalyst inserts at Br, not Cl.

Materials:

-

Substrate: BCMA (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: NaOtBu (1.4 equiv)

Step-by-Step Procedure:

-

Glovebox/Schlenk: In a dry tube, combine BCMA (1.0 mmol), Pd2(dba)3 (18 mg), XPhos (19 mg), and NaOtBu (135 mg).

-

Amine Addition: Add the amine (1.2 mmol). If the amine is liquid, add it after the solvent.

-

Solvent: Add anhydrous Toluene (5 mL).

-

Heating: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography.

Protocol C: Wohl-Ziegler Bromination (Benzylic Functionalization)

Objective: Functionalizing the C6-Methyl group to a benzyl bromide for subsequent alkylation.[1][2]

Materials:

-

Substrate: BCMA (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[2]

-

Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

-

Solvent: CCl4 (traditional) or Acetonitrile/DCM (modern green alternative)

Step-by-Step Procedure:

-

Dissolution: Dissolve BCMA (1.0 mmol) in solvent (10 mL).

-

Addition: Add NBS (187 mg, 1.05 mmol) and AIBN (8 mg).

-

Activation: Heat to reflux (76°C for CCl4).

-

Alternative: Irradiate with a visible light LED (blue light) at room temperature if avoiding thermal initiators.

-

-

Monitoring: The reaction is complete when the denser succinimide solid floats to the top (in CCl4) or by TLC monitoring.

-

Workup: Cool, filter off the succinimide byproduct, and concentrate.

-

Note: Benzyl bromides are lachrymators (tear gas agents). Handle in a fume hood.

-

Analytical Data & Troubleshooting

Physical Properties Reference

| Property | Value | Notes |

| CAS Number | 30273-42-8 (Aniline analog) / 115437-18-8 (Anisole) | Verify specific salt/derivative |

| Molecular Weight | 235.49 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 38–42 °C | Low MP requires cold storage |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of boronic acid | Switch base to K3PO4; add water to solvent system. |

| Loss of Cl (Suzuki) | Over-reaction (Oxidative addition at C2) | Lower temp to 60°C; Reduce catalyst loading; Use Pd(PPh3)4 instead of highly active Buchwald ligands. |

| Benzylic Bromination Stalls | Wet solvent or old NBS | Recrystallize NBS from water; Ensure anhydrous solvent.[1][2] |

References

-

National Science Foundation (NSF). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[1] Explores ligand-controlled selectivity in poly-halogenated systems.

-

MDPI Molecules. "Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions." Details Pd(dppf)Cl2 usage for sterically hindered substrates.

-

Chemical Reviews (ACS). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts."[1][2] Foundational theory on oxidative addition rates (Br vs Cl).

-

GuideChem. "Synthesis and Properties of Bromo-Chloro-Aniline Derivatives." Physical property verification.

-

Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-2-chloro-6-methylaniline."[1][2] Safety and handling data for the scaffold class.

Safety Disclaimer: This document is for research purposes only. This compound and its derivatives may be skin sensitizers and respiratory irritants.[1][2] All procedures must be performed in a functioning fume hood wearing appropriate PPE.

Sources

Application Note: Strategic Utilization of Halogenated Anisoles in Agrochemical Synthesis

Executive Summary

Halogenated anisoles represent a "privileged scaffold" in modern agrochemistry, bridging the gap between metabolic stability and synthetic versatility. The methoxy group (

This guide details the application of halogenated anisoles as modular building blocks. We focus on two primary workflows: Palladium-Catalyzed Cross-Coupling (for biaryl fungicide scaffolds) and Directed Ortho-Metalation (DoM) (for auxin-mimic herbicide synthesis).

Chemical Rationale: The "Methoxy-Halogen" Synergy

Metabolic Blockade via Fluorination

In modern pesticide design, the introduction of fluorine into the anisole ring is not merely structural; it is a metabolic defense strategy. Cytochrome P450 monooxygenases typically attack electron-rich aromatic rings.

-

Mechanism: Replacing a C-H bond with a C-F bond blocks metabolic hydroxylation due to the high bond dissociation energy of C-F (approx. 116 kcal/mol) compared to C-H (approx. 99 kcal/mol).

-

Impact: This extends the half-life (

) of the active ingredient within the plant or pest, reducing application dosage.

The Ortho-Directing Power

The methoxy group is a powerful DMG. It coordinates lithiated bases (e.g., n-BuLi), anchoring them in close proximity to the ortho proton. This allows for regioselective functionalization that is impossible via traditional electrophilic aromatic substitution.

Table 1: Comparative Properties of Halogenated Anisoles in Synthesis

| Halogen Substituent | Electronic Effect ( | Primary Synthetic Utility | Agrochemical Application |

| Fluorine (-F) | High Electronegativity | Metabolic Blocking, | SDHI Fungicides, Nematicides |

| Chlorine (-Cl) | Moderate Deactivation | Cost-effective steric modulator | Auxin Herbicides (e.g., Dicamba analogs) |

| Bromine (-Br) | Weak Deactivation | Cross-coupling partner (Suzuki/Buchwald) | Broad-spectrum insecticides |

| Iodine (-I) | Polarizable | High-reactivity metallation/coupling | Late-stage diversification |

Synthetic Strategy Visualization

The following diagram illustrates the divergent pathways available from a single halogenated anisole core, highlighting the decision matrix between lithiation and transition-metal catalysis.

Figure 1: Divergent synthetic workflows for halogenated anisoles based on available reactive sites.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for Biaryl Scaffolds

Target: Synthesis of 4'-fluoro-4-methoxy-biphenyl (Model for Strobilurin analogues). Rationale: This protocol utilizes 4-Bromo-2-fluoroanisole . The fluorine atom remains intact (metabolic blocker), while the bromine undergoes oxidative addition with Palladium.

Reagents:

-

Substrate: 4-Bromo-2-fluoroanisole (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inert Setup: Charge a dried Schlenk flask with the aryl bromide, boronic acid, base, and Pd-catalyst. Evacuate and backfill with Nitrogen (

) three times. Critical: Oxygen poisoning of Pd(0) is the #1 cause of failure. -

Solvent Degassing: Sparge the Dioxane/Water mixture with

for 15 minutes prior to addition. Add via syringe through the septum. -

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting bromide (

) should disappear; a fluorescent biaryl spot (

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validation Check:

-

NMR Signature: Look for the methoxy singlet at

ppm. The integration of aromatic protons must correspond to the biaryl system (7 protons). -

Yield Expectations: >85% isolated yield is standard for this activated system.

Protocol B: Regioselective Ortho-Lithiation (DoM)

Target: Synthesis of 3-chloro-2-methoxybenzoic acid (Dicamba analogue precursor). Rationale: 3-Chloroanisole is used.[1] The methoxy group directs lithiation to the C-2 position (between Cl and OMe) due to the synergistic directing effect and the acidity of the proton.

Reagents:

-

Substrate: 3-Chloroanisole (1.0 equiv)

-

Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile: Dry

(excess) or Dry Ice -

Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 3-chloroanisole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Why -78°C? To prevent the "Benzyne mechanism" elimination which occurs at higher temperatures with chloro-arenes.

-

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Maturation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange, indicating the formation of the aryllithium species.

-

Quench: Bubble dry

gas into the solution (via a drying tube filled with -

Workup: Allow to warm to room temperature. Acidify carefully with 1M HCl to pH 2. Extract with EtOAc.

-

Note: The product is an acid; it will be in the organic layer after acidification.

-

Self-Validation Check:

-

Regiochemistry:

NMR should show a 1,2,3-trisubstituted pattern. If lithiation occurred at C-4 or C-6, the splitting pattern would be different (doublets vs. singlets). -

Safety End-Point: Ensure all n-BuLi is quenched before disposal. Add MeOH dropwise to the waste stream.

Handling and Safety Standards

Halogenated anisoles are generally stable but require specific precautions during synthesis.

-

Peroxide Formation: Like all ethers, anisoles can form peroxides upon prolonged storage in air/light. Test with starch-iodide paper before distillation.

-

Organolithium Hazards: Protocol B uses pyrophoric reagents.

-

Rule: Never use a syringe filled to >75% capacity.

-

Rule: Always have a sand bucket (Class D extinguisher) nearby.

-

-

Toxicity: Halogenated aromatics can be skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

Biocatalysis and Halogenation

-

Suzuki-Miyaura Coupling Protocols

-

Directed Ortho Metalation (DoM)

- Directed ortho metalation strategies in deep eutectic solvents. Royal Society of Chemistry (RSC).

-

[Link]

-

Metabolic Stability of Fluorinated Compounds

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

-

[Link]

-

Agrochemical Trends

Sources

Application Note: High-Purity Synthesis of Sterically Tuned Biaryl Scaffolds using 4-Bromo-2-chloro-6-methylanisole

[1]

Executive Summary & Strategic Rationale

In the high-stakes field of organic electronics (OLEDs, OPVs) and drug discovery, molecular geometry is as critical as electronic structure. 4-Bromo-2-chloro-6-methylanisole (CAS: 202925-07-3) serves as a specialized "steric modulator" building block.[1] Unlike generic aryl halides, this compound features a trisubstituted core where the 2-chloro and 6-methyl groups flank the methoxy moiety, while the 4-bromo position serves as a reactive handle for cross-coupling.

Why this molecule matters:

-

Conformational Control (The "Twist"): In biaryl synthesis, the steric bulk of the ortho substituents (Cl, Me) forces the resulting biaryl system out of planarity. This atropisomeric twist is crucial in OLEDs to prevent π-π stacking, which suppresses Aggregation-Caused Quenching (ACQ) and improves amorphous film stability.[1]

-

Electronic Fine-Tuning: The inductive electron-withdrawing nature of Chlorine (-I) counterbalanced by the electron-donating Methyl (+I) and Methoxy (+M) groups allows for precise modulation of HOMO/LUMO energy levels, essential for matching hole/electron injection barriers.

-

Orthogonal Reactivity: The bromine atom allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the chloro-substituent, which can be retained for subsequent functionalization or lipophilicity tuning.[1]

Application: Synthesis of Twisted Biaryl Hosts for OLEDs

This protocol details the use of this compound to synthesize a Carbazole-Based Host Material .[1] The target application is the creation of a wide-bandgap host for blue phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters.

Mechanism of Action

The reaction utilizes a Suzuki-Miyaura Cross-Coupling .[1][2] The key challenge with this substrate is the steric hindrance provided by the 2,6-substituents, which can retard the transmetalation step of the catalytic cycle. We utilize a high-activity Pd-phosphine system to overcome this barrier.[1]

Workflow Diagram (DOT)

Detailed Experimental Protocol

Objective: Synthesize 9-(3-chloro-4-methoxy-5-methylphenyl)-9H-carbazole derivatives. Scale: 10 mmol (scalable to 100 mmol).

Materials & Reagents

| Reagent | Equiv.[1][3][4] | Amount | Function |

| This compound | 1.0 | 2.35 g | Electrophile (Core Scaffold) |

| 4-(9H-Carbazol-9-yl)phenylboronic acid | 1.2 | 3.45 g | Nucleophile (OLED moiety) |

| Pd(OAc)₂ | 0.02 | 45 mg | Pre-catalyst |

| S-Phos (Ligand) | 0.05 | 205 mg | Ligand (Steric bulk promotes coupling) |

| K₃PO₄ (Tribasic, anhydrous) | 3.0 | 6.36 g | Base |

| Toluene / Water | 10:1 | 50 mL | Solvent System |

Step-by-Step Methodology

1. Catalyst Pre-Complexation (Critical Step)

-

Rationale: In situ generation of the active Pd(0) species ensures maximum activity. S-Phos is chosen specifically because its electron-rich, bulky nature facilitates the oxidative addition of aryl bromides and, more importantly, speeds up reductive elimination in sterically crowded systems.

-

Action: In a dry Schlenk tube under Argon, add Pd(OAc)₂ and S-Phos.[1] Add 5 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a bright yellow/orange.

2. Reaction Assembly

-

Action: To a separate 250 mL 3-neck round-bottom flask equipped with a condenser and magnetic stir bar:

3. Execution

-

Action: Heat the mixture to 90°C (oil bath temperature). Stir vigorously (800 RPM).

-

Duration: Monitor by TLC or HPLC every 2 hours. Reaction typically completes in 6–8 hours.[1]

-

QC Checkpoint: Look for the disappearance of the starting bromide (Rt ~4.5 min on C18, 80% MeCN).

4. Work-up & Purification[1][5][6]

Quality Control & Characterization Data

To ensure the material is "Device Grade" (purity >99.5%), the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeCN/H₂O) | > 99.5% (Area) |

| Identity | ¹H-NMR (500 MHz, CDCl₃) | Diagnostic peaks: -OCH₃ (s, 3.8 ppm), -CH₃ (s, 2.3 ppm), Aromatic region integration matches. |

| Halogen Content | Ion Chromatography | < 50 ppm (residual inorganic halides) |

| Thermal Stability | TGA (5% weight loss) | > 300°C (Required for vacuum deposition) |

Structural Validation (NMR Interpretation)

-

The "Twist" Evidence: In the ¹H-NMR, look for the shielding of protons on the carbazole ring adjacent to the connection point. The 2-Cl and 6-Me groups on the anisole ring will sit perpendicular to the carbazole, shielding the ortho protons of the carbazole moiety due to the ring current effect.

Safety & Handling

References

-

Suzuki-Miyaura Coupling Mechanics

-

Steric Tuning in OLED Hosts

-

Catalyst Selection for Hindered Substrates

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

General Properties of Halogenated Anisoles

-

PubChem Compound Summary for 4-Bromo-2-chloroaniline (Precursor/Analog). Link

-

Sources

- 1. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. iris.uniss.it [iris.uniss.it]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reactivity Solutions for 4-Bromo-2-chloro-6-methylanisole

Ticket ID: #RXN-4B2C6M-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Issue Analysis: Why is this substrate failing?

Welcome to the Reactivity Support Center. You are likely experiencing low conversion (<20%), rapid catalyst decomposition (palladium black formation), or significant homocoupling.

To solve this, we must first diagnose the molecular pathology of 4-Bromo-2-chloro-6-methylanisole . This is not a standard aryl bromide; it is a "deactivated" system protected by a steric fortress.

The "Perfect Storm" of Deactivation

-

Electronic Deactivation (The Primary Bottleneck): The methoxy group (-OMe) is a strong electron-donating group (EDG) located para to the bromide. Through resonance, it pushes electron density into the aromatic ring, significantly strengthening the C-Br bond. This makes the Oxidative Addition step—the entry point into the catalytic cycle—energetically unfavorable. Standard catalysts like Pd(PPh₃)₄ simply cannot break this bond efficiently.

-

Steric "Picket Fence": While the 4-position (Br) appears accessible, the 2-chloro and 6-methyl groups force the methoxy group out of planarity and create a congested electronic environment. If your coupling partner (boronic acid or amine) is also bulky, you face a "steric clash" during the Transmetalation or Reductive Elimination steps.

-

Chemoselectivity Risks: The presence of the 2-chloro substituent introduces a risk. While Ar-Br bonds are more reactive than Ar-Cl bonds, using hyper-active catalysts to force the bromide reaction can sometimes lead to "scrambling" or oxidative addition at the chloride site if the reaction is pushed too hard (high T, long times).

The Solution: Advanced Catalytic Systems

To overcome the high energy barrier of oxidative addition, you must switch from "general purpose" catalysts to electron-rich, sterically bulky ligand systems .

Recommended Ligand Architectures

| Ligand Class | Specific Recommendation | Why it Works | Best Application |

| Buchwald Phosphines | SPhos | The methoxy group on the ligand interacts with Pd, stabilizing the monoligated species [L-Pd(0)], accelerating oxidative addition into electron-rich rings. | Suzuki-Miyaura (Universal choice) |

| Buchwald Phosphines | XPhos or RuPhos | Exceptional steric bulk promotes reductive elimination, even with difficult amine nucleophiles. | Buchwald-Hartwig (Amination) |

| NHC Complexes | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHCs) are stronger sigma-donors than phosphines, making the Pd center super-electron-rich to break the deactivated C-Br bond. | Difficult/Steric Couplings |

High-Performance Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Overcoming electronic deactivation for biaryl synthesis.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) Alternative: Pd-SPhos G2 Precatalyst (highly recommended for consistency)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Charge Solids: In a glovebox or under active N₂ flow, add the aryl bromide, boronic acid, Pd precursor, SPhos, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add the degassed solvent mixture. Note: Water is critical here to solubilize the inorganic base and facilitate transmetalation.

-

Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.

-

Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Installing amines on the deactivated ring.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv (Primary or Secondary)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) For secondary amines, switch ligand to RuPhos .

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Must be stored in glovebox.

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Workflow:

-

Strict Inert Conditions: This reaction is highly sensitive to moisture. Use a glovebox if possible.

-

Pre-complexation (Optional but Good): Stir Pd₂(dba)₃ and Ligand in the solvent for 5 mins at elevated temp (60°C) to generate the active catalyst species (L-Pd(0)) before adding substrate/base.

-

Addition: Add the aryl bromide, amine, and NaOtBu.

-

Reaction: Seal and heat to 100–110°C .

-

Tip: If conversion stalls, raise temp to 120°C. The deactivated bromide requires significant thermal energy to undergo oxidative addition.

-

Troubleshooting Decision Tree & Logic

The following diagram visualizes the decision-making process when your reaction fails.

Caption: Logic flow for diagnosing failure modes in deactivated aryl bromide couplings.

Frequently Asked Questions (FAQ)

Q1: Why can't I use Pd(PPh₃)₄ (Tetrakis)? It’s cheaper. A: "Tetrakis" relies on triphenylphosphine, which is not electron-rich enough to facilitate oxidative addition into your electron-rich anisole ring. You will likely see <10% yield.[1] The cost of the "expensive" catalyst (SPhos/Pd) is offset by the time saved and the yield obtained.

Q2: Can I use K₂CO₃ as the base? A: You can, but it is often too weak for difficult substrates. If you observe slow reaction rates, switch to K₃PO₄ (Potassium Phosphate Tribasic). It provides a higher concentration of active species in the organic phase without being as harsh as alkoxides.

Q3: I see a spot on TLC that corresponds to the starting material losing the Bromine (Ar-H). Why? A: This is Protodehalogenation . It usually happens when the catalytic cycle gets "stuck" after oxidative addition, and the Pd intermediate grabs a hydride from the solvent or base instead of the coupling partner.

-

Fix: Ensure your solvent is anhydrous (if using Buchwald conditions) or increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the side reaction.

Q4: Is the 2-Chloro group stable? A: Generally, yes. The oxidative addition into C-Br is orders of magnitude faster than C-Cl. However, if you use a very powerful system (like Pd-PEPPSI-IPr) at very high temperatures (>120°C) for prolonged periods after the bromide is consumed, you might start activating the chloride. Monitor the reaction closely and stop it once the bromide is consumed.

References

-

The SPhos Ligand System: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][3][4]2005 , 127, 4685–4696.

-

NHC Catalysts (PEPPSI): Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-NHC Catalysts." Chem. Eur. J.2006 , 12, 4749–4755.

-

Buchwald-Hartwig Amination Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

-

Deactivated Substrates: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[2][5] Chem. Int. Ed.2002 , 41, 4176–4211. (Provides foundational logic for electron-rich/bulky ligand usage).

Sources

- 1. mdpi.com [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Preventing dehalogenation of 4-Bromo-2-chloro-6-methylanisole

Ticket Subject: Prevention of Hydrodehalogenation & Chemoselectivity Optimization[1][2][3]

Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 4-Bromo-2-chloro-6-methylanisole (CAS: 30273-42-8 analog/derivative)[1][2]

Executive Summary & Molecule Profile

You are encountering dehalogenation (loss of Br or Cl replaced by H) or loss of chemoselectivity (reaction of Cl when targeting Br).[1][2]

The core challenge with This compound lies in its substitution pattern.[1][2] The C4-Bromine is electronically activated and sterically exposed, making it the primary reactive site. However, the electron-rich methoxy group (even with the orthogonal twist caused by the 2,6-substitution) increases the electron density of the arene, which can paradoxically stabilize oxidative addition intermediates, making them susceptible to side reactions like hydrodehalogenation if the transmetallation step is slow.

| Position | Substituent | Electronic Effect | Steric Environment | Reactivity Risk |

| C1 | Methoxy (-OMe) | +M (Donor), -I (Inductive w/d) | Shielded by C2-Cl/C6-Me | Stability anchor |

| C2 | Chlorine (-Cl) | -I, +M (Weak) | Ortho-blocking | Secondary Risk: Unwanted coupling if catalyst is too active.[1][2] |

| C4 | Bromine (-Br) | -I, +M (Weak) | Exposed (Para) | Primary Risk: Hydrodebromination (Br |

| C6 | Methyl (-Me) | +I (Donor) | Ortho-blocking | Steric bulk prevents ortho-metallation at C6.[1][2] |

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][2]

Issue: "My Bromine is being replaced by Hydrogen (Hydrodebromination)."

Diagnosis: This is a kinetic failure.[1][2] The oxidative addition of Pd into the C-Br bond is successful, but the subsequent transmetallation is slower than the rate of

The Mechanism of Failure

The active catalyst species, after inserting into the C-Br bond, encounters a hydride source before it can find your nucleophile (boronic acid/amine).

Figure 1: The kinetic competition between productive coupling and destructive hydrodehalogenation.[1][2]

Troubleshooting Protocol

Q1: Are you using primary or secondary alcohols (EtOH, iPrOH) as solvents?

-

The Fix: Stop immediately. Alcohols are the primary source of hydrides via

-hydride elimination from the solvent itself. -

Alternative: Switch to aprotic polar solvents like 1,4-Dioxane , THF , or Toluene .[1][2] If solubility is an issue, use DMF or DMSO (though these can poison Pd in rare cases).[1][2]

Q2: Is your base aqueous?

-

The Fix: Water can act as a proton source if the Pd-aryl intermediate is electron-rich (which yours is, due to the methoxy group).

-

Alternative: Switch to anhydrous bases: Cs₂CO₃ or K₃PO₄ suspended in dioxane/toluene.[1][2]

Q3: Which ligand are you using?

-

The Fix: Standard Pd(PPh₃)₄ is often too slow for sterically crowded anisoles. The "waiting" Pd(II) species eventually finds a proton.

-

Recommendation: Use bulky, electron-rich phosphines that accelerate reductive elimination.[1][2]

Module B: Lithiation & Halogen-Metal Exchange[1][2]

Issue: "I get the protonated parent molecule (Ar-H) instead of the functionalized product."

Diagnosis: This is almost exclusively a quenching issue or a temperature failure .[1][2] The Lithium-Halogen exchange is faster than the reaction with your electrophile, or moisture is present.

Protocol: The "Turbo" Switch